1H-Pyrrole-3-carbonitrile, 5-methyl-2-(methylamino)-4-phenyl-

Lipophilicity Drug-likeness Permeability

Sourcing reproducible, high-purity 2-aminopyrrole-3-carbonitrile building blocks for SAR studies can be challenging due to batch variability. This compound addresses that need with a defined 2-methylamino substitution pattern and consistent 97% purity, enabling reliable lead optimization. Key advantages: - Distinct H-bond donor/acceptor profile vs. 2-amino or 2-benzylamino analogs for differential target engagement - Compact MW (211 Da) and moderate LogP (3.3) compatible with fragment-based screening and further derivatization - 97% purity with certificate of analysis, shipped under controlled conditions to preserve integrity

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
CAS No. 61404-83-9
Cat. No. B12871078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-carbonitrile, 5-methyl-2-(methylamino)-4-phenyl-
CAS61404-83-9
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1)NC)C#N)C2=CC=CC=C2
InChIInChI=1S/C13H13N3/c1-9-12(10-6-4-3-5-7-10)11(8-14)13(15-2)16-9/h3-7,15-16H,1-2H3
InChIKeyXIQUKAMQQIXCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile (CAS 61404-83-9): A 2-Aminopyrrole-3-carbonitrile Scaffold with Differentiated N-Methyl Substitution


1H-Pyrrole-3-carbonitrile, 5-methyl-2-(methylamino)-4-phenyl- (CAS 61404-83-9) is a synthetic heterocyclic small molecule (C₁₃H₁₃N₃, MW 211.26 g/mol) belonging to the 2-aminopyrrole-3-carbonitrile class [1]. This scaffold is recognized for its utility as a key intermediate in pharmaceutical and agrochemical research, with derivatives reported to exhibit antimicrobial, metallo-β-lactamase inhibitory, and STING agonist activities [2][3]. The compound features a pyrrole ring substituted with a methyl group at position 5, a phenyl ring at position 4, a carbonitrile group at position 3, and a methylamino group at position 2, giving it a distinct hydrogen-bonding and lipophilicity profile relative to its in-class analogs.

Why 2-Aminopyrrole-3-carbonitrile Analogs Cannot Be Interchanged: The 5-Methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile (CAS 61404-83-9) Differentiation Case


Within the 2-aminopyrrole-3-carbonitrile family, even a single-atom variation at the 2-amino substituent (methylamino vs. ethylamino vs. benzylamino vs. unsubstituted) yields compounds with measurably different computed physicochemical properties—LogP, topological polar surface area (TPSA), molecular weight, and rotatable bond count [1]. These differences translate into altered solubility, permeability, and target-binding characteristics, making generic substitution unreliable for structure-activity relationship (SAR) studies, lead optimization, or intermediate procurement. Several 2-aminopyrrole-3-carbonitriles have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi [2], and the scaffold has been validated as a metallo-β-lactamase inhibitor pharmacophore where the 3-carbonitrile and N-substituent are critical potency determinants [3]. Subtle changes in the 2-amino group directly impact biological performance, necessitating compound-specific selection.

Quantitative Differentiation Evidence for 5-Methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile (CAS 61404-83-9) vs. Its Closest Analogs


Computed LogP and Lipophilicity Comparison: Methylamino vs. Ethylamino and Benzylamino Analogs

The target compound (CAS 61404-83-9) has a computed XLogP3-AA value of 3.3, placing its lipophilicity between the more polar unsubstituted analog and the more lipophilic ethylamino and benzylamino derivatives. This LogP difference is quantifiable and influences predicted membrane permeability and solubility [1][2].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Molecular Weight and Rotatable Bond Differences: Methylamino (MW 211) vs. Benzylamino (MW 287) and Unsubstituted (MW 182)

The target compound (MW 211.26) occupies a distinct molecular weight window compared to its closest analogs. It is 14 Da heavier than the unsubstituted analog (MW 182.22) and 76 Da lighter than the benzylamino analog (MW 287.14). The rotatable bond count is also intermediate at 2, compared to 1 for the unsubstituted analog and 4 for the benzylamino derivative [1].

Molecular weight optimization Lead-likeness Fragment-based design Rotatable bonds

Hydrogen-Bonding Capacity and TPSA: Methylamino vs. Benzylamino in Drug-Likeness Assessment

The target compound possesses 2 hydrogen bond donor sites (pyrrole NH and methylamino NH) and 2 acceptor sites (nitrile N and pyrrole N). This H-bond profile is identical to the ethylamino and benzylamino analogs, but the TPSA of 51.6 Ų for the target compound is identical to the benzylamino analog (51.6 Ų), while both the unsubstituted and ethylamino analogs have slightly lower TPSA values [1]. All compounds in this series comply with the Veber rule (TPSA < 140 Ų, rotatable bonds ≤ 10), but the target compound's specific combination of MW and TPSA positions it uniquely.

Hydrogen bonding Drug-likeness Polar surface area Oral bioavailability

Class-Level Evidence: 2-Aminopyrrole-3-carbonitrile Scaffold as Broad-Spectrum Metallo-β-Lactamase Inhibitor Pharmacophore

A comprehensive SAR study on 2-aminopyrrole-3-carbonitrile derivatives established that the 3-carbonitrile group, vicinal 4,5-diphenyl substituents, and the N-substituent are critical for inhibitory potency against all three major subclasses of metallo-β-lactamases (IMP-1, CphA, and AIM-1), with inhibition constants in the low μM range [1]. While the target compound itself was not directly tested in this study, the shared core scaffold and the differentiated 2-methylamino group (compared to the 2-amino, 2-acylamide, and 2-benzylamino variants tested) suggest it occupies a distinct position in the SAR landscape of this validated pharmacophore.

Antimicrobial resistance Metallo-β-lactamase inhibition Scaffold validation SAR

Class-Level Evidence: 2-Aminopyrrole-3-carbonitriles as Antimicrobial Agents with Quantitative MIC Data

A series of 2-aminopyrrole-3-carbonitriles (compounds 1a-d) were synthesized and evaluated for in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Several derivatives demonstrated potent antimicrobial activity [1]. While the specific target compound (methylamino variant) was not included in this study, the tested compounds (1a: 2-amino-1-phenyl-4,5-diphenyl; 1b: 2-amino-1-(2-methylphenyl)-4,5-diphenyl; 1c: 2-amino-1-(3-methylphenyl)-4,5-diphenyl; 1d: 2-amino-1-(4-methoxyphenyl)-4,5-diphenyl) share the 2-aminopyrrole-3-carbonitrile core.

Antimicrobial activity MIC Gram-positive Gram-negative Antifungal

Commercially Available Purity Benchmark: CAS 61404-83-9 at 97% Purity vs. Analog Availability

The target compound is commercially available from LeYan (product #2223090) with a specification purity of 97% . Among the closely related analogs, the ethylamino derivative (CAS 61404-84-0) is also listed at 97% purity from the same supplier, while the unsubstituted analog (CAS 934291-81-3) is available with a reported melting point of 142 °C, indicating good crystalline character [1]. The benzylamino analog (CAS 61404-85-1) is available from multiple suppliers with a higher molecular complexity. The methylamino compound occupies a distinct procurement position by combining the smallest N-alkyl substitution possible (beyond unsubstituted) with consistent commercial availability.

Chemical procurement Purity specification Supplier comparison Research-grade compound

Recommended Application Scenarios for 5-Methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile (CAS 61404-83-9)


Lead-Optimization Starting Point for Metallo-β-Lactamase (MBL) Inhibitor Development

The 2-aminopyrrole-3-carbonitrile scaffold has been validated as a broad-spectrum MBL inhibitor pharmacophore with low μM Ki values against IMP-1, CphA, and AIM-1 [1]. CAS 61404-83-9 offers a distinct 2-methylamino substitution pattern not evaluated in prior SAR studies, providing a rational starting point for exploring N-substituent effects on MBL potency and selectivity. Its compact MW (211 Da) and moderate LogP (3.3) are compatible with further lead optimization, and its 97% commercial purity supports reproducible SAR campaigns.

Fragment-Based Antimicrobial Screening with Differentiated Physicochemical Profile

Several 2-aminopyrrole-3-carbonitrile derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi [2]. CAS 61404-83-9 occupies a unique position in this chemical space, with MW below 250 Da, only 2 rotatable bonds, and a TPSA of 51.6 Ų [3]. These properties align with fragment-based screening guidelines, and the methylamino group provides a distinct H-bond donor/acceptor pattern compared to the 2-amino or 2-benzylamino analogs, potentially yielding a different antimicrobial spectrum.

STING Agonist Scaffold Diversification with Controlled Lipophilicity

1H-Pyrrole-3-carbonitrile derivatives have been discovered as potent STING receptor agonists with activity comparable to the reference agonist SR-717 [4]. The target compound's intermediate LogP of 3.3 and MW of 211 Da position it favorably within the drug-like chemical space explored in STING agonist development. Its availability at 97% purity enables its use as a scaffold diversification building block for SAR studies targeting specific hSTING alleles.

Precursor for Pyrrolo[2,3-d]pyrimidine Library Synthesis

2-Aminopyrrole-3-carbonitriles serve as versatile precursors for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a privileged scaffold in medicinal chemistry with reported antimicrobial and anti-inflammatory activities [2]. CAS 61404-83-9, with its 2-methylamino group, provides a specific substitution pattern that can be elaborated into N-substituted pyrrolo[2,3-d]pyrimidine libraries, differing from those derived from the 2-amino, 2-ethylamino, or 2-benzylamino analogs.

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